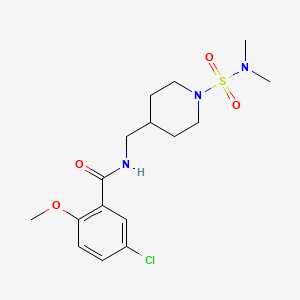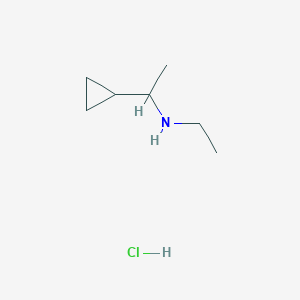
2-iodo-N-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-methylaniline hydrochloride is a chemical compound with the CAS Number: 194155-30-1 . It has a molecular weight of 269.51 . The IUPAC name for this compound is N-(2-iodophenyl)-N-methylamine hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 2-iodo-N-methylaniline hydrochloride is 1S/C7H8IN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H . This indicates that the compound consists of a methylamine group attached to an iodophenyl group, along with a chloride ion.Physical And Chemical Properties Analysis
2-iodo-N-methylaniline hydrochloride is a powder that is stored at room temperature . It has a melting point of 154-155 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Haloanilines, such as iodoanilines, are crucial intermediates in the synthesis of complex molecules. They are used in palladium-catalyzed carbonylation reactions to synthesize various compounds, demonstrating their versatility in organic chemistry (Ács et al., 2006). The ability to undergo regioselective reactions highlights their potential in designing molecules with precise structural features, important for pharmaceuticals and agrochemicals.
Polymerization and Material Science
The polymerization of N-methylaniline derivatives has been extensively studied, indicating the potential utility of 2-iodo-N-methylaniline hydrochloride in this area. For instance, the oxidative chemical polymerization of N-methylaniline in acid medium has been investigated, leading to polymers with specific electrical and optical properties, useful in electronics and sensor technology (Sayyah & El-Salam, 2003). Additionally, the synthesis and characterization of polyaniline and its derivatives, including those substituted with methyl groups, highlight the impact of structural modifications on the polymer's properties, such as pH sensitivity and conductivity, which are relevant for applications in smart materials and coatings (Lindfors & Ivaska, 2002).
Environmental and Biological Applications
While the explicit research on 2-iodo-N-methylaniline hydrochloride's environmental and biological applications is scarce within the provided studies, the broader category of haloanilines, including iodinated derivatives, suggests potential areas of interest. For example, iodinated disinfection byproducts in drinking water have been studied for their mammalian cell toxicity, indicating the importance of understanding the biological and environmental impacts of haloaniline compounds (Richardson et al., 2008). This could imply a need for research into the safety and degradation pathways of compounds like 2-iodo-N-methylaniline hydrochloride in environmental contexts.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
2-iodo-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN.ClH/c1-9-7-5-3-2-4-6(7)8;/h2-5,9H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMERCMYELYTXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1I.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-methylaniline hydrochloride | |
CAS RN |
194155-30-1 |
Source


|
| Record name | 2-iodo-N-methylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2606326.png)





![2-[(Benzylamino)methyl]-4,6-dibromobenzenol](/img/structure/B2606336.png)

![N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine](/img/structure/B2606340.png)
